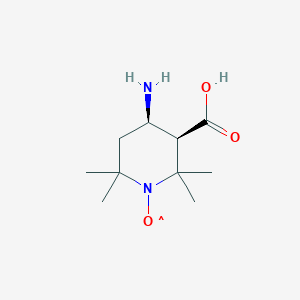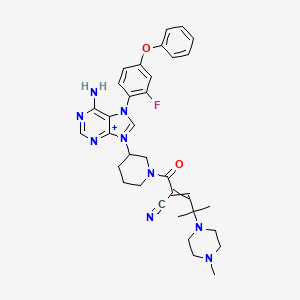
Pantoprazole Impurity A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pantoprazole Impurity A, also known as 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole, is a related compound of Pantoprazole. Pantoprazole is a proton pump inhibitor used to treat conditions like gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome. Impurities in pharmaceutical compounds, such as this compound, are critical to identify and control to ensure the safety and efficacy of the drug.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pantoprazole Impurity A is typically synthesized through the oxidation of Pantoprazole sulfoxide. The process involves the use of oxidizing agents such as hydrogen peroxide (H2O2), sodium perborate (NaBO3·4H2O), or m-chloroperoxybenzoic acid (MCPBA) under controlled conditions .
Industrial Production Methods: Industrial production of this compound involves a one-pot process where 2-chloro methyl 3,4-dimethoxy pyridine hydrochloride reacts with 2-mercapto-5-difluoromethoxy benzimidazole in an organic solvent system. This reaction is facilitated by a phase transfer catalyst and further treated with aqueous sodium hypohalite solution comprising sodium hydroxide to obtain Pantoprazole sodium in high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Pantoprazole Impurity A undergoes various chemical reactions, including oxidation, reduction, and substitution. The primary reaction is the oxidation of Pantoprazole sulfoxide to form this compound .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate, m-chloroperoxybenzoic acid.
Reduction: Common reducing agents like sodium borohydride.
Substitution: Halogenation reactions using reagents like chlorine or bromine.
Major Products: The major product formed from the oxidation of Pantoprazole sulfoxide is this compound. Other byproducts may include sulfone derivatives and other related impurities .
Aplicaciones Científicas De Investigación
Pantoprazole Impurity A is primarily used in the pharmaceutical industry for quality control and validation processes. It helps in:
Analytical Method Development: Used as a reference standard in high-performance liquid chromatography (HPLC) to ensure the purity of Pantoprazole.
Stability Studies: Helps in understanding the stability and degradation pathways of Pantoprazole.
Toxicological Studies: Assists in evaluating the safety profile of Pantoprazole by studying the effects of its impurities.
Mecanismo De Acción
Pantoprazole Impurity A, like Pantoprazole, is believed to inhibit the H+/K±ATPase enzyme system at the secretory surface of the gastric parietal cell. This inhibition leads to a reduction in gastric acid secretion. The exact molecular targets and pathways involved in the action of this compound are still under investigation .
Comparación Con Compuestos Similares
Pantoprazole Related Compound B: 5-(Difluoromethoxy)-2-{[(3,4-dimethoxy-2-pyridinyl)methyl]thio}-1H-benzimidazole.
Pantoprazole Related Compound D & F Mixture: A mixture consisting of 5-(difluoromethoxy)-2-[(RS)-[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1-methyl-1H-benzimidazole and 6-(difluoromethoxy)-2-[(RS)-[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1-methyl-1H-benzimidazole.
Uniqueness: Pantoprazole Impurity A is unique due to its specific formation through the oxidation of Pantoprazole sulfoxide. Its presence and control are crucial for ensuring the safety and efficacy of Pantoprazole as a pharmaceutical product .
Propiedades
Fórmula molecular |
C16H14F2N3NaO5S |
|---|---|
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
sodium;5-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfonyl]benzimidazol-1-ide |
InChI |
InChI=1S/C16H14F2N3O5S.Na/c1-24-13-5-6-19-12(14(13)25-2)8-27(22,23)16-20-10-4-3-9(26-15(17)18)7-11(10)21-16;/h3-7,15H,8H2,1-2H3;/q-1;+1 |
Clave InChI |
PPJKKLJCWYSBLD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(2,2-Dimethylhydrazinyl)methylideneamino]-2-oxopentanoic acid](/img/structure/B13401778.png)
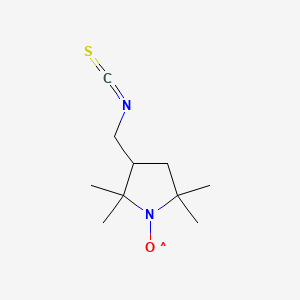
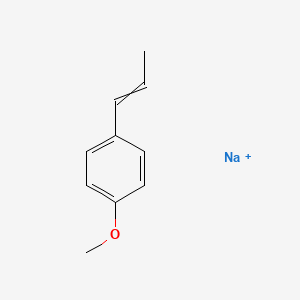
![2-methyl-6-(4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13401795.png)
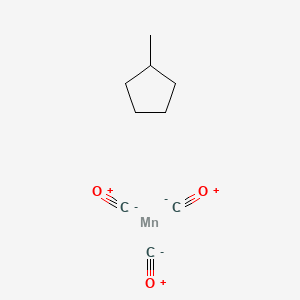
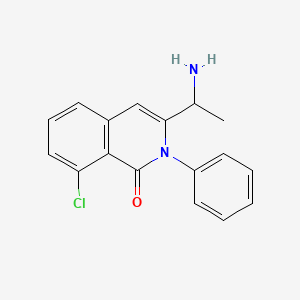

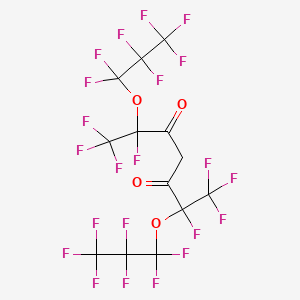
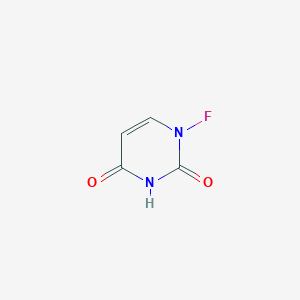
![4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13401840.png)
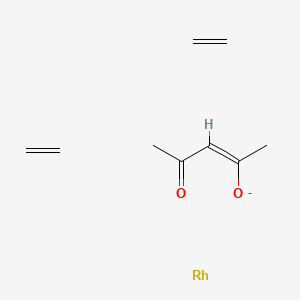
![2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B13401861.png)
